GSK126 Demonstrates Superior Selectivity for EZH2 Over EZH1 Compared to UNC1999
GSK126 exhibits a 150-fold selectivity for EZH2 over EZH1. In contrast, the EZH2/1 dual inhibitor UNC1999 has only a 5-fold selectivity, demonstrating GSK126's superior target specificity for EZH2-only dependent models [1]. This high selectivity minimizes confounding effects from EZH1 inhibition in experiments where the distinct roles of EZH2 and EZH1 are being dissected.
| Evidence Dimension | Selectivity Fold-Change (EZH2 vs. EZH1) |
|---|---|
| Target Compound Data | 150-fold |
| Comparator Or Baseline | UNC1999 (EZH2/1 dual inhibitor): 5-fold |
| Quantified Difference | GSK126 is 30 times more selective for EZH2 over EZH1 than UNC1999 |
| Conditions | In vitro enzymatic assay |
Why This Matters
This data is critical for researchers requiring a clean EZH2-specific phenotype, as dual inhibition of EZH1/2 can produce confounding biological effects.
- [1] Table 1: In vitro activity and selectivity of EZH2 inhibitors. Kim KH, et al. Exp Mol Med. 2016;48(8):e255. View Source
